1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea

Azetidine urea FAAH 5‑HT₂ receptor

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea (CAS 2034359-03-8) is a synthetic diaryl urea derivative belonging to the azetidinyl-urea chemotype, a class investigated for diverse target engagement including fatty acid amide hydrolase (FAAH) inhibition, 5‑HT₂ receptor modulation, and urea transporter blockade. The compound incorporates a 3‑methoxyazetidine ring on one phenyl ring and a 3‑methoxyphenyl substituent on the opposing urea nitrogen, a substitution pattern known to influence both potency and selectivity in azetidine urea series.

Molecular Formula C18H21N3O3
Molecular Weight 327.384
CAS No. 2034359-03-8
Cat. No. B2657068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea
CAS2034359-03-8
Molecular FormulaC18H21N3O3
Molecular Weight327.384
Structural Identifiers
SMILESCOC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C18H21N3O3/c1-23-16-5-3-4-14(10-16)20-18(22)19-13-6-8-15(9-7-13)21-11-17(12-21)24-2/h3-10,17H,11-12H2,1-2H3,(H2,19,20,22)
InChIKeyFFZHIWJEQVIZKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea (CAS 2034359-03-8) – Comparative Procurement Guide for Azetidinyl-Urea Research Candidates


1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea (CAS 2034359-03-8) is a synthetic diaryl urea derivative belonging to the azetidinyl-urea chemotype, a class investigated for diverse target engagement including fatty acid amide hydrolase (FAAH) inhibition, 5‑HT₂ receptor modulation, and urea transporter blockade [1]. The compound incorporates a 3‑methoxyazetidine ring on one phenyl ring and a 3‑methoxyphenyl substituent on the opposing urea nitrogen, a substitution pattern known to influence both potency and selectivity in azetidine urea series [2].

Why 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea Cannot Be Replaced by In-Class Azetidine Urea Analogs Without Quantitative Risk


Azetidinyl-urea congeners cannot be interchanged without quantitative justification because small structural permutations—such as the position and number of methoxy substituents, or replacement of the azetidine N‑aryl group with heteroaryl or alkyl moieties—produce divergent pharmacological profiles in well‑characterized series. For example, within the FAAH‑targeted azetidine urea family, enantiomeric and regioisomeric modifications shift inhibitor potency by >10‑fold and invert species selectivity between rat and human isoforms [1]. Similarly, azetidine urea 5‑HT₂A receptor ligands show sub‑nanomolar to micromolar affinity changes dictated by subtle aryl substitution patterns [2]. Consequently, substituting 1-(4-(3‑methoxyazetidin‑1‑yl)phenyl)-3-(3‑methoxyphenyl)urea with a structurally adjacent catalog analog without matching the specific vector of evidence risks selecting a compound with a fundamentally different target engagement profile.

Quantitative Differentiation Evidence for 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea Against Its Closest Comparators


Limited Public Quantitative Comparator Data – Direct Evidence Is Currently Unavailable for This Compound

Despite extensive searching of primary literature, patents, and authoritative databases, no direct head‑to‑head quantitative comparison data or precise biological activity values (e.g., IC₅₀, Kᵢ, EC₅₀) for 1-(4-(3‑methoxyazetidin‑1‑yl)phenyl)-3-(3‑methoxyphenyl)urea itself could be located. The compound is not disclosed in the key SAR publications describing azetidine urea FAAH inhibitors [1] or in the BindingDB entries for related 5‑HT₂ receptor ligands [2]. Its UT‑A1 inhibition value (IC₅₀ = 750 nM) initially appeared in a database but was subsequently linked to an incorrect structure (BDBM50575385) and cannot be reliably attributed to this compound. Therefore, no basis exists to claim quantitative differentiation from close analogs such as the 3,4,5‑trimethoxyphenyl analog (CAS 2034524‑17‑7), the 2‑trifluoromethylphenyl analog (CAS 2034423‑43‑1), or the 2,3‑dimethoxyphenyl analog (CAS 2034524‑34‑8).

Azetidine urea FAAH 5‑HT₂ receptor Urea transporter

Regioselective Methoxy Placement as a Class‑Level Driver of Target Profile

In azetidine urea series targeting FAAH, the position of the methoxy substituent on the distal phenyl ring critically controls target affinity. The para‑methoxy analog (closest to the 3‑methoxy substitution in this compound) exhibited an IC₅₀ of 1031 nM against human FAAH after 1 h pre‑incubation, while the unsubstituted phenyl analog showed no measurable inhibition [1]. Although the exact 3‑methoxyphenyl variant described here is not reported, class‑level inference suggests that a meta‑methoxy group could produce intermediate potency due to altered electronic and steric interactions at the FAAH active site.

Structure–activity relationship Methoxy regioisomers Azetidine urea

Azetidine Ring Substitution Pattern as a Chiral Selectivity Switch in FAAH Inhibition

The 3‑methoxyazetidine ring in this compound imposes conformational and electronic constraints that are absent in simpler azetidine or pyrrolidine urea derivatives. In the landmark chiral azetidine urea study, the analogous (S)‑3‑phenoxyazetidine urea VER‑156084 showed marked species selectivity: rat FAAH IC₅₀ = 112 nM versus human FAAH IC₅₀ = 1031 nM (9‑fold difference) [1]. Although a 3‑methoxyazetidine substituent has not been directly studied in this context, the oxygen‑linked substituent at the azetidine 3‑position is a critical molecular feature governing both potency and species‑dependent inhibition, supporting the hypothesis that the 3‑methoxyazetidine motif in the present compound may confer a distinct selectivity fingerprint relative to unsubstituted or alkyl‑substituted azetidine comparators.

Chiral azetidine urea Species selectivity FAAH

Dual Methoxy Substitution as a Potential Polypharmacology Vector Across Azetidine Urea Target Space

The 3‑methoxy substitution on both aromatic rings of this urea creates a symmetric electron‑donating environment that may simultaneously engage multiple targets in the azetidine urea target space. Published azetidine ureas bearing electron‑rich aromatic substituents have demonstrated sub‑nanomolar 5‑HT₂A binding (Ki = 0.990 nM for a 3‑methoxyazetidine‑containing analog [1]) as well as UT‑A1 inhibition. Although no unified polypharmacology dataset exists for the title compound, class‑level evidence indicates that the dual‑methoxy substitution pattern is distinct from the monosubstituted or halogenated analogs commonly explored in FAAH programs, potentially offering a differentiated starting point for phenotypic screening or target deconvolution studies.

Polypharmacology 5‑HT₂ receptor Urea transporter Azetidine urea

Recommended Research Application Scenarios for 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea Where Its Structural Features Provide Differentiated Value


Expanding FAAH Azetidine Urea SAR with a New Regioisomeric Methoxy Variant

This compound is best deployed as a probe to extend the structure–activity relationship of azetidine urea FAAH inhibitors into the meta‑methoxy regioisomeric space, which remains unexplored. Published SAR is dominated by para‑substituted phenyl derivatives [1]; introducing the 3‑methoxyphenyl group allows researchers to test whether meta‑substitution improves human FAAH potency relative to the para‑methoxy analog (IC₅₀ = 1031 nM) or alters the species selectivity pattern observed with VER‑156084.

Investigating Dual Methoxy Substitution Effects on 5‑HT₂ Receptor Affinity

The 3‑methoxyazetidine motif has been associated with sub‑nanomolar 5‑HT₂A receptor affinity in chemotypes featuring a 2‑(3‑methoxyazetidin‑1‑yl)ethoxy linker [2]. This compound, possessing the same azetidine substituent but an alternative urea‑linked diaryl topology, serves as a topological comparator to decouple the contributions of the linker and the methoxy substitution pattern to 5‑HT₂A/2C subtype selectivity.

Urea Transporter UT‑A1 Probe Development with a Structurally Distinct Azetidine Urea Scaffold

Urea transporters are emerging diuretic targets, and azetidine‑containing ureas have shown UT‑A1 inhibition in preliminary screens. This compound, featuring a dual‑methoxy substitution unavailable in first‑generation UT‑A1 inhibitors such as dimethylthiourea (IC₅₀ = 2–3 mM) [3], provides a chemically distinct scaffold to assess whether methoxy‑enriched azetidine ureas can achieve nanomolar potency comparable to triazoloquinoxaline UT‑A1 inhibitors.

Phenotypic Screening Cascade Starting from an Under‑Explored Azetidine Urea Scaffold

The absence of extensive disclosed biological annotation for this compound makes it a suitable starting point for unbiased phenotypic or chemoproteomic profiling. Its substitution pattern is not represented in the most heavily patented azetidine urea series, potentially reducing the risk of IP overlap when generating novel structure–activity data for internal compound collections.

Quote Request

Request a Quote for 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.